molecular formula C₁₅H₁₂ClI₂NO₄ B1144675 O-​(3-​Chloro-​4-​hydroxyphenyl)​-​3,​5-​diiodo-L-​Tyrosine CAS No. 4299-63-2

O-​(3-​Chloro-​4-​hydroxyphenyl)​-​3,​5-​diiodo-L-​Tyrosine

Cat. No.: B1144675
CAS No.: 4299-63-2
M. Wt: 559.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine is a synthetic derivative of L-tyrosine, a naturally occurring amino acid. This compound is characterized by the presence of chlorine and iodine atoms attached to the phenyl ring of the tyrosine molecule. It has a molecular formula of C15H12ClI2NO4 and a molecular weight of 559.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine typically involves the iodination and chlorination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then selectively iodinated using iodine and an oxidizing agent such as iodic acid. Following iodination, the protected intermediate is subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride. Finally, the protecting groups are removed to yield the desired compound .

Industrial Production Methods

Industrial production of O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on enzyme activity and protein function due to its structural similarity to L-tyrosine.

    Medicine: Investigated for its potential therapeutic applications, including its role in thyroid hormone analogs and radiopharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine involves its interaction with various molecular targets and pathways. Due to its structural similarity to L-tyrosine, it can be incorporated into proteins and enzymes, potentially altering their function. The presence of chlorine and iodine atoms may also influence its reactivity and binding affinity to specific targets, such as thyroid hormone receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine is unique due to the presence of both chlorine and iodine atoms, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

CAS No.

4299-63-2

Molecular Formula

C₁₅H₁₂ClI₂NO₄

Molecular Weight

559.52

Synonyms

L-3-[4-(3-chloro-4-hydroxyphenoxy)-3,5-diiodophenyl]-Alanine; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.